molecular formula C8H7FN2O B13093519 7-Amino-4-fluoroisoindolin-1-one

7-Amino-4-fluoroisoindolin-1-one

Katalognummer: B13093519
Molekulargewicht: 166.15 g/mol
InChI-Schlüssel: BMNGQBORAMLIHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-4-fluoroisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both amino and fluoro groups in the molecule enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-fluoroisoindolin-1-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorophthalic anhydride.

    Amination Reaction: The precursor undergoes an amination reaction with ammonia or an amine derivative to introduce the amino group.

    Cyclization: The intermediate product is then cyclized to form the isoindolinone ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Amino-4-fluoroisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

    Oxidation Products: Nitro- or nitroso-isoindolinones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted isoindolinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Amino-4-fluoroisoindolin-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Amino-4-fluoroisoindolin-1-one involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

    7-Amino-4-chloroisoindolin-1-one: Similar structure but with a chlorine atom instead of fluorine.

    7-Amino-4-bromoisoindolin-1-one: Contains a bromine atom instead of fluorine.

    7-Amino-4-methylisoindolin-1-one: Contains a methyl group instead of fluorine.

Uniqueness:

Eigenschaften

Molekularformel

C8H7FN2O

Molekulargewicht

166.15 g/mol

IUPAC-Name

7-amino-4-fluoro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12)

InChI-Schlüssel

BMNGQBORAMLIHW-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2C(=O)N1)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.